Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate typically involves the reaction of cyanoacetohydrazide with ethyl benzoylpyruvate. This reaction proceeds through the formation of an intermediate, ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate, which then undergoes intramolecular ring closure to yield the desired product . The reaction is usually carried out in ethanol as a solvent, with piperidine as a catalyst, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate has several scientific research applications:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the dioxobutanoate moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Similar in structure but contains dichloro groups instead of a cyano group.
Cyanoacetohydrazides: These compounds share the cyano and hydrazide functionalities and are used in the synthesis of various heterocycles.
Uniqueness
Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is unique due to the presence of both a cyano group and a dioxobutanoate moiety, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in organic chemistry.
Properties
IUPAC Name |
ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)12(16)7-11(15)10-5-3-9(8-14)4-6-10/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLGJUISVNDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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